

Why did Olumacostat Glasaretil fail in phase 3 clinical trials?

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Compound of Interest		
Compound Name:	Olumacostat Glasaretil	
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Olumacostat Glasaretil: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **Olumacostat Glasaretil**.

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action for Olumacostat Glasaretil?

A1: **Olumacostat Glasaretil** was designed as a topical inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3] ACC is the enzyme that catalyzes the first, rate-limiting step in the de novo synthesis of fatty acids.[4][5][6][7] By inhibiting ACC in the sebaceous glands, **Olumacostat Glasaretil** aimed to reduce the production of sebum, a key factor in the pathogenesis of acne vulgaris.[1][8] Over 80% of the components of human sebum contain fatty acids.[7][8]

Q2: Why did Olumacostat Glasaretil fail in its Phase 3 clinical trials?

A2: **Olumacostat Glasaretil** failed in its two Phase 3 pivotal trials, CLAREOS-1 and CLAREOS-2, because it did not meet the co-primary endpoints for efficacy.[9][10] The drug did not demonstrate a statistically significant improvement in reducing acne lesions or in the Investigator's Global Assessment (IGA) score compared to the vehicle control.[9][10] Following



these results, Dermira, the biopharmaceutical company that developed the drug, announced the discontinuation of its development program.[9][10][11][12]

Q3: Was the failure of Olumacostat Glasaretil in Phase 3 related to safety concerns?

A3: No, the failure was not attributed to safety concerns. Consistent with its Phase 2a and 2b studies, **Olumacostat Glasaretil** was well-tolerated in the Phase 3 trials.[9][10] Reported adverse events were predominantly mild to moderate in severity, and there were no treatment-related serious adverse events reported.[9][10]

Troubleshooting Guide

Issue: Discrepancy between Phase 2 and Phase 3 Efficacy Results

Researchers may question why **Olumacostat Glasaretil** showed promising results in Phase 2 trials but failed to demonstrate efficacy in Phase 3. This section provides a comparative analysis of the data.

Summary of Phase 2b Efficacy Data

In a Phase IIb double-blind, dose-ranging, vehicle-controlled trial, **Olumacostat Glasaretil** (OG) showed a statistically significant reduction in both inflammatory and non-inflammatory acne lesions compared to the vehicle.[2] The most significant improvements were observed with the 7.5% concentration applied twice daily.[2]

Efficacy Endpoint (12 weeks)	OG 7.5% Twice Daily	Vehicle (Combined)	p-value
Mean Reduction in Inflammatory Lesions	-15.0	-10.7	p=0.001
Mean Reduction in Non-inflammatory Lesions	-17.5	-9.3	p<0.001

Summary of Phase 3 Efficacy Data (CLAREOS-1 & CLAREOS-2)



The Phase 3 program, which included two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials, did not replicate the statistically significant efficacy observed in Phase 2.[9]

Table 1: Absolute Change in Lesion Counts from Baseline at Week 12[9]

Trial	Treatment Group	Mean Reduction in Inflammatory Lesions	Mean Reduction in Non-inflammatory Lesions
CLAREOS-1	Olumacostat Glasaretil	14.3	14.8
Vehicle	13.7	11.2	
CLAREOS-2	Olumacostat Glasaretil	16.6	17.8
Vehicle	15.3	17.4	

Table 2: Investigator's Global Assessment (IGA) Score at Week 12[9]

Trial	Treatment Group	Percentage of Patients with ≥2-grade Improvement and Score of 0 or 1
CLAREOS-1	Olumacostat Glasaretil	19.1%
Vehicle	20.8%	
CLAREOS-2	Olumacostat Glasaretil	16.3%
Vehicle	11.8%	

Experimental Protocols & Methodologies

Phase 3 Clinical Trial Design (CLAREOS-1 & CLAREOS-2)

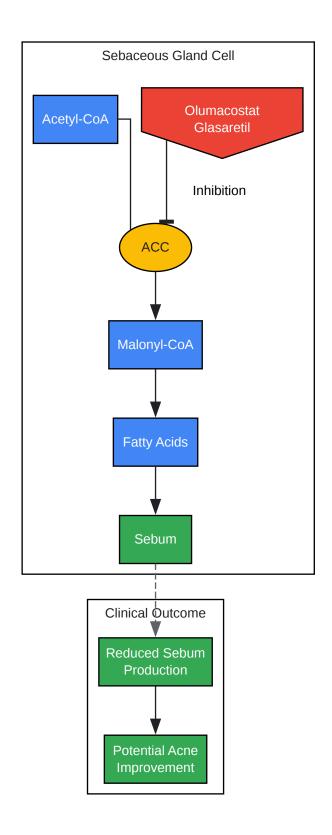
A general outline of the experimental protocol for the Phase 3 trials is provided below.



- Study Design: The Phase 3 program consisted of two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.[9]
- Participants: A total of 1,503 patients aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94 sites in the United States, Canada, and Australia.[9]
- Randomization and Treatment: Patients were randomized to receive either Olumacostat
 Glasaretil or a vehicle control.
- Dosage and Administration: The treatment was applied topically.
- · Primary Efficacy Endpoints:
 - The absolute change from baseline in inflammatory lesion counts at week 12.[9]
 - The absolute change from baseline in non-inflammatory lesion counts at week 12.[9]
 - The percentage of patients achieving at least a two-grade improvement from baseline to a final grade of "clear" or "almost clear" (a score of 0 or 1) on the 5-point Investigator's Global Assessment (IGA) scale at week 12.[9]
- Safety Assessments: Adverse events were monitored throughout the trials.

Visualizations Signaling Pathway



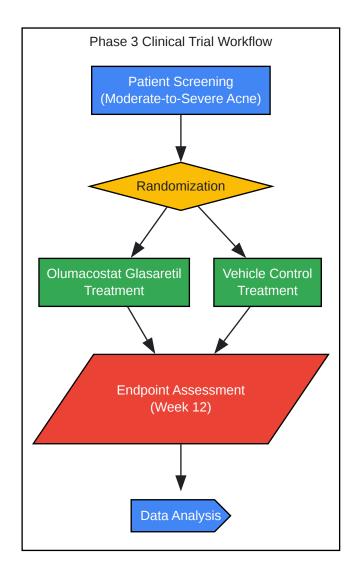


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Caption: Mechanism of Action of Olumacostat Glasaretil.



Experimental Workflow



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Caption: Olumacostat Glasaretil Phase 3 Clinical Trial Workflow.

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